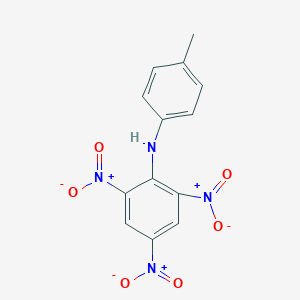
N-(4-methylphenyl)-2,4,6-trinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2,4,6-trinitroaniline, also known as 2,4,6-trinitro-N-(p-tolyl)aniline, is an organic compound that belongs to the family of nitroanilines. This compound is characterized by the presence of a picryl group (2,4,6-trinitrophenyl) attached to a p-toluidine moiety. It is known for its vibrant color polymorphism, exhibiting different colors based on its crystalline form .
準備方法
Synthetic Routes and Reaction Conditions: N-(4-methylphenyl)-2,4,6-trinitroaniline is typically synthesized through the nitration of p-toluidine. The process involves the following steps:
Nitration of p-toluidine: p-Toluidine is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce nitro groups at the ortho and para positions of the benzene ring.
Purification: The resulting product is purified through recrystallization using suitable solvents to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: N-(4-methylphenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts like magnetite supported on nanocrystalline titanium silicalite-1.
Substitution: this compound can participate in substitution reactions where the nitro groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, magnetite supported on nanocrystalline titanium silicalite-1, ambient temperature.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed:
科学的研究の応用
N-(4-methylphenyl)-2,4,6-trinitroaniline has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroaromatic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-methylphenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and physiological effects, including the inhibition of enzyme activities and disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions plays a significant role in its biological activity .
類似化合物との比較
N-(4-methylphenyl)-2,4,6-trinitroaniline is part of a family of nitroanilines, which includes compounds like:
N-Picryl-m-toluidine: Similar in structure but with the picryl group attached to the meta position of the toluidine ring.
N-Picryl-m-phenolidine: Another related compound with a phenol group instead of a methyl group on the toluidine ring.
Uniqueness: this compound is unique due to its color polymorphism and its specific arrangement of nitro groups, which influence its chemical reactivity and applications. Its ability to form different colored polymorphs makes it a valuable compound for studying polymorphism and its effects on chemical properties .
特性
CAS番号 |
16552-37-7 |
|---|---|
分子式 |
C13H10N4O6 |
分子量 |
318.24 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c1-8-2-4-9(5-3-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
InChIキー |
RGVUBCNOPRVZKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















